3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole
Description
3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a sulfonamide-linked piperidine ring and a pyridazine moiety. This structure combines sulfonamide pharmacophores with bicyclic heteroaromatic systems, which are common in bioactive molecules targeting inflammation, infections, and central nervous system disorders . Its synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3,5-dimethylisoxazole-4-sulfonyl chloride) with a functionalized piperidine intermediate, as demonstrated in analogous compounds .
Properties
IUPAC Name |
3,5-dimethyl-4-(4-pyridazin-3-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-14(11(2)22-17-10)23(19,20)18-8-5-12(6-9-18)21-13-4-3-7-15-16-13/h3-4,7,12H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHBAKXLVORJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dicarbonyl compound and hydroxylamine under acidic or basic conditions.
Introduction of the Pyridazin-3-yloxy Group: This step involves the nucleophilic substitution reaction of a pyridazin-3-yl halide with an appropriate nucleophile to introduce the pyridazin-3-yloxy group.
Attachment of the Piperidin-1-ylsulfonyl Group: The final step involves the sulfonylation of the piperidine ring using a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated derivatives, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Case Studies
- HIV Research : A study demonstrated that isoxazole derivatives exhibited potent anti-HIV activity by inhibiting reverse transcriptase, an essential enzyme for HIV replication. The structure-activity relationship (SAR) analyses revealed that modifications to the piperidine linker significantly affected antiviral potency, suggesting that similar structural features in 3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole could enhance its efficacy against HIV strains resistant to existing therapies .
- Influenza Virus : Another investigation into isoxazole derivatives showed promising results against influenza virus strains. The compounds were found to reduce viral load significantly in infected cell cultures, indicating their potential as antiviral agents .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, which are essential for effective antiviral therapy.
Data Table: Antiviral Efficacy of Isoxazole Derivatives
| Compound Name | Target Virus | EC50 (nM) | CC50 (nM) | SI (Selectivity Index) |
|---|---|---|---|---|
| Isoxazole A | HIV | 5.0 | >200 | >40 |
| Isoxazole B | Influenza | 10.0 | >150 | >15 |
| 3,5-Dimethyl | HIV | TBD | TBD | TBD |
Note: TBD denotes values yet to be determined in ongoing studies.
Anti-inflammatory Effects
Emerging research suggests that compounds similar to this compound may exhibit anti-inflammatory properties. This could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases where modulation of immune response is desired .
Neuroprotective Effects
There is also preliminary evidence indicating potential neuroprotective effects of such compounds, which may open avenues for treating neurodegenerative diseases. The interaction with specific receptors involved in neuroinflammation could be a target for further exploration .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine vs. Pyrazine Derivatives
A structurally analogous compound, 3,5-dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole (Compound 5) , differs by replacing pyridazin-3-yloxy with pyrazin-2-yloxy. Key distinctions include:
- Synthetic Yield: Compound 5 was synthesized in 33% yield via sulfonamide coupling in THF, suggesting moderate efficiency for this class . No direct yield data are available for the pyridazine variant, but steric and electronic differences in pyridazine may influence reaction kinetics.
Anti-Inflammatory Isoxazole Derivatives
Isoxazole derivatives are widely explored for anti-inflammatory activity. For example:
- N-(4-(Isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) exhibited 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib (31%) .
- Indolyl–isoxazolidines and isoxazole–mercaptobenzimidazole hybrids also show potent activity, suggesting that substituents on the isoxazole ring critically modulate efficacy .
The target compound’s pyridazine-piperidine-sulfonamide architecture may enhance selectivity for cyclooxygenase (COX) or other inflammatory mediators, though specific data are lacking.
Physicochemical and Conformational Properties
- Crystal Packing: Related piperidine-linked isoxazoles (e.g., 2-{3-Cyano-5,5-dimethyl-4-[4-(piperidin-1-yl)buta-1,3-dienyl]-2,5-dihydrofuran-2-ylidene}malononitrile) exhibit 3D matrices stabilized by C–H⋯N interactions (angles: 147°–166°), which may influence solubility and bioavailability .
- Piperidine Puckering : Ring puckering coordinates (amplitude, phase) in piperidine derivatives affect conformational flexibility and target binding. Pyridazine’s electron-withdrawing nature may flatten the piperidine ring compared to pyrazine analogs, altering pharmacodynamics .
Biological Activity
3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data from various studies.
Chemical Structure
The compound features an isoxazole ring substituted with a sulfonyl group and a pyridazinyl-piperidine moiety. Its structure can be depicted as follows:
where represent the number of respective atoms in the compound.
Antimicrobial Activity
Research has shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that isoxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfonamide component enhances this activity by disrupting bacterial folic acid synthesis .
| Compound | Microbial Activity | Reference |
|---|---|---|
| 3,5-Dimethylisoxazole | Moderate inhibition of E. coli | |
| Sulfonamide derivatives | Broad-spectrum antibacterial |
Antitumor Activity
The compound's potential as an antitumor agent has been investigated in various cancer cell lines. Preliminary findings suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, the combination of this compound with traditional chemotherapeutics has shown synergistic effects in vitro .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| A549 (lung cancer) | 20 | Synergistic with doxorubicin |
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives have been well-documented. In animal models, these compounds have demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group inhibits dihydropteroate synthase, crucial for bacterial folate synthesis.
- Receptor Modulation : The piperidine moiety may interact with various neurotransmitter receptors, influencing pain and inflammation pathways.
- Apoptotic Pathways : Induction of apoptosis in tumor cells through mitochondrial pathways.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
Study 2: Cancer Cell Line Response
In vitro studies on MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates and decreased viability when combined with standard chemotherapeutics.
Q & A
Q. How to design a comprehensive stability study for regulatory submission?
- Methodological Answer : Follow ICH guidelines (Q1A-Q1E) with:
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), light (ICH Q1B), and oxidative conditions (H₂O₂).
- Analytical Orthogonality : Combine HPLC, LC-MS, and NMR to identify degradation products.
- Kinetic Modeling : Arrhenius equation for shelf-life prediction under accelerated conditions .
Q. What in vivo models are appropriate for evaluating the compound’s CNS penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
